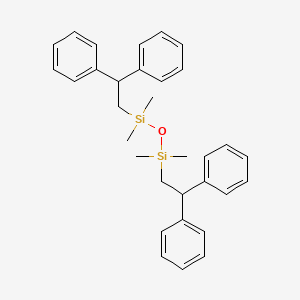
Bis-diphenylethyl disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-diphenylethyl disiloxane is an organosilicon compound with the molecular formula C32H38OSi2. It is characterized by the presence of two phenylethyl groups attached to a disiloxane backbone. This compound is part of the broader class of siloxanes, which are known for their unique chemical and physical properties, making them valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-diphenylethyl disiloxane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The process involves the reaction of diphenylethylene with a disiloxane precursor under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar hydrosilylation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis-diphenylethyl disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to unsaturated carbon bonds.
Oxidation: Conversion of Si-H to Si-OH groups.
Substitution: Replacement of phenyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Substitution: Uses reagents such as halogenated compounds under specific conditions.
Major Products
The major products formed from these reactions include various functionalized siloxanes, which can be further utilized in the synthesis of advanced materials and compounds .
Aplicaciones Científicas De Investigación
Bis-diphenylethyl disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of bis-diphenylethyl disiloxane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in hydrosilylation reactions, where the silicon-hydrogen bond is activated by a catalyst and added across a carbon-carbon multiple bond. This process is facilitated by the transition metal catalyst, which coordinates with the silicon atom and the unsaturated carbon bond, enabling the addition reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylpolysiloxanes
- Phenylmethyl polysiloxanes
- Cyclic methylsiloxanes
- Siloxanes modified with alkyl groups or polyethylene glycol (PEG) .
Uniqueness
Bis-diphenylethyl disiloxane stands out due to its specific phenylethyl groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise functionalization and stability .
Propiedades
Número CAS |
820207-10-1 |
|---|---|
Fórmula molecular |
C32H38OSi2 |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
2,2-diphenylethyl-[2,2-diphenylethyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C32H38OSi2/c1-34(2,25-31(27-17-9-5-10-18-27)28-19-11-6-12-20-28)33-35(3,4)26-32(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,31-32H,25-26H2,1-4H3 |
Clave InChI |
XWCWTBUSKMRLEI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



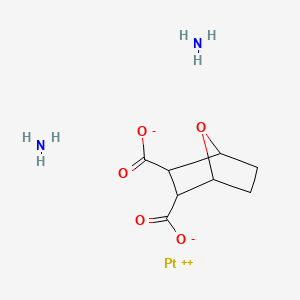

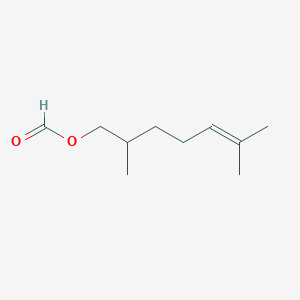
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)

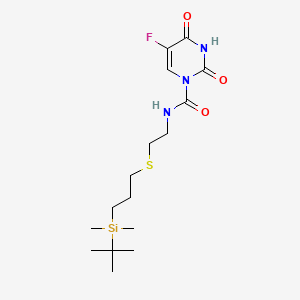
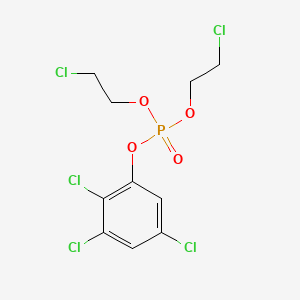

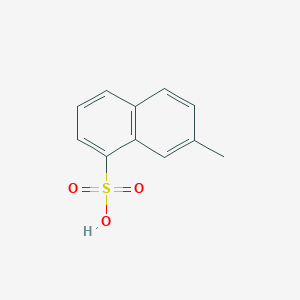


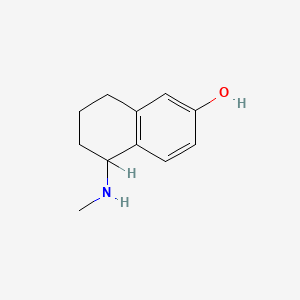
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
